molecular formula C20H38O4 B12003910 Carboxymethyl stearate CAS No. 59829-80-0

Carboxymethyl stearate

Cat. No.: B12003910
CAS No.: 59829-80-0
M. Wt: 342.5 g/mol
InChI Key: HWLBIEAKJSRKOD-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: CMS can be synthesized by reacting stearic acid with sodium hydroxide (NaOH) and chloroacetic acid (ClCH₂COOH).

      Reaction Conditions: The reaction typically occurs in an aqueous medium under alkaline conditions.

      Industrial Production: CMS is industrially produced through efficient and scalable processes, making it accessible for various applications.

  • Chemical Reactions Analysis

      Reactions Undergone: CMS can undergo various chemical reactions, including esterification, hydrolysis, and substitution.

      Common Reagents and Conditions: Alkaline conditions (NaOH), acidic conditions (HCl), and organic solvents are commonly used.

      Major Products: The primary product is carboxymethyl stearate, which retains the stearic acid backbone but with carboxymethyl groups attached.

  • Scientific Research Applications

      Chemistry: CMS serves as a surfactant, emulsifier, and stabilizer in formulations for cosmetics, paints, and coatings.

      Biology: It may find use in drug delivery systems due to its water solubility and biocompatibility.

      Medicine: CMS-based wound dressings exhibit excellent moisture retention properties.

      Industry: Textile sizing, paper coatings, and food additives benefit from CMS.

  • Mechanism of Action

    • CMS’s effects depend on its application context. For wound dressings, it provides a moist environment for wound healing.
    • In drug delivery, it enhances solubility and controlled release of drugs.
    • Molecular targets and pathways vary based on the specific application.
  • Comparison with Similar Compounds

    • CMS stands out due to its water solubility, making it distinct from other stearate derivatives.
    • Similar Compounds: Other stearate derivatives include glyceryl stearate, cetyl stearate, and stearyl alcohol.

    Properties

    IUPAC Name

    2-octadecanoyloxyacetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HWLBIEAKJSRKOD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H38O4
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10973271
    Record name (Octadecanoyloxy)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10973271
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    342.5 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    5767-84-0, 59829-80-0
    Record name Carboxymethyl octadecanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=5767-84-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Carboxymethyl stearate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl stearate, monocarboxy derivative
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (Octadecanoyloxy)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10973271
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Carboxymethyl stearate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.812
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name Methyl stearate, monocarboxy derivative
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.295
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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